An In-depth Technical Guide to 1,1-Dichloroethane (2,2,2-D3): Properties, Structure, and Applications
An In-depth Technical Guide to 1,1-Dichloroethane (2,2,2-D3): Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1,1-Dichloroethane (2,2,2-D3), a deuterated isotopologue of 1,1-dichloroethane. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds. The guide delves into the physicochemical and spectroscopic properties of this compound, explores plausible synthetic pathways, and details its significant applications in mechanistic studies and as an internal standard in quantitative analysis. All technical data is supported by authoritative references, and key experimental workflows are outlined to provide practical insights for laboratory applications.
Introduction: The Significance of Deuterium Labeling
Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its isotopes to trace its path through a chemical reaction or a biological system.[1] Deuterium (²H or D), a stable isotope of hydrogen, has become an invaluable tool in chemical and pharmaceutical research.[2] The replacement of protium (¹H) with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[2] This phenomenon allows researchers to elucidate reaction mechanisms, study metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates.[2][3] 1,1-Dichloroethane (2,2,2-D3), the subject of this guide, is a deuterated form of the industrial solvent and chemical intermediate 1,1-dichloroethane.[4][5] Its utility lies in its ability to serve as a non-radioactive tracer and an internal standard in sensitive analytical techniques.[6]
Chemical Structure and Physicochemical Properties
1,1-Dichloroethane (2,2,2-D3) is a chlorinated hydrocarbon where the three hydrogen atoms on one of the carbon atoms have been replaced by deuterium.[7] This substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart. The fundamental properties of 1,1-Dichloroethane and its deuterated analogue are summarized in the table below.
| Property | 1,1-Dichloroethane | 1,1-Dichloroethane (2,2,2-D3) | Source(s) |
| Molecular Formula | C₂H₄Cl₂ | C₂HCl₂D₃ | [8][9] |
| Molecular Weight | 98.96 g/mol | 101.98 g/mol | [8][9] |
| CAS Number | 75-34-3 | 56912-77-7 | [7][8] |
| Appearance | Colorless, oily liquid | Colorless oil | [4][9] |
| Odor | Chloroform-like | Chloroform-like | [4][10] |
| Boiling Point | 57.2 °C | Not explicitly stated, but expected to be very similar to the unlabeled compound. | [4] |
| Melting Point | -97 °C | Not explicitly stated, but expected to be very similar to the unlabeled compound. | [4] |
| Density | 1.2 g/cm³ | Not explicitly stated, but expected to be slightly higher than the unlabeled compound. | [4] |
| Solubility in Water | 0.6% | Sparingly soluble in chloroform. Not easily soluble in water. | [4][9] |
| Flash Point | -17 °C | Not explicitly stated, but expected to be very similar to the unlabeled compound. | [4] |
The structure of 1,1-Dichloroethane consists of a central carbon-carbon single bond. One carbon atom is bonded to three hydrogen atoms and the other carbon atom, while the second carbon atom is bonded to one hydrogen atom, two chlorine atoms, and the first carbon atom.[11] In the deuterated version, the three hydrogens on the first carbon are replaced by deuterium atoms.
Synthesis of 1,1-Dichloroethane (2,2,2-D3)
One potential pathway involves the reduction of a suitable deuterated precursor, such as 1,1,1-trichloroethane-d3. The synthesis of 1,1,1-trichloroethane itself can be achieved through the chlorination of 1,1-dichloroethane.[12] Therefore, a multi-step synthesis could be envisioned, starting from a deuterated starting material.
A hypothetical synthesis could involve the following conceptual steps:
Caption: A conceptual workflow for the synthesis of 1,1-Dichloroethane (2,2,2-D3).
Note: This proposed pathway is illustrative and would require significant experimental optimization and verification. The choice of reducing agent in the final step would be critical to achieve the desired product without over-reduction or rearrangement.
Spectroscopic Analysis
The structural elucidation and confirmation of 1,1-Dichloroethane (2,2,2-D3) rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of unlabeled 1,1-dichloroethane shows two distinct signals: a doublet for the three methyl protons (CH₃) and a quartet for the single methine proton (CHCl₂), with an integration ratio of 3:1.[1] The splitting pattern arises from the coupling between the protons on adjacent carbons.
For 1,1-Dichloroethane (2,2,2-D3), the ¹H NMR spectrum is significantly simplified. The signal corresponding to the methyl group is absent due to the replacement of protons with deuterium. The spectrum would therefore show a single singlet for the methine proton (CHCl₂), as there are no adjacent protons to cause splitting.
The ¹³C NMR spectrum of unlabeled 1,1-dichloroethane displays two signals, one for each of the non-equivalent carbon atoms.[13] The carbon atom bonded to the chlorine atoms is shifted further downfield due to the electronegativity of the chlorine atoms. In the deuterated analogue, the signal for the CD₃ carbon would exhibit coupling to deuterium, which can be observed as a multiplet in a proton-decoupled ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic enrichment of 1,1-Dichloroethane (2,2,2-D3). The mass spectrum of unlabeled 1,1-dichloroethane shows a molecular ion peak (M⁺) cluster around m/z 98, 100, and 102, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[14] The base peak is typically observed at m/z 63, corresponding to the [CH₃CH³⁵Cl]⁺ fragment.[14]
For 1,1-Dichloroethane (2,2,2-D3), the molecular ion peak cluster would be shifted to higher m/z values, appearing around m/z 101, 103, and 105, reflecting the addition of three deuterium atoms. The fragmentation pattern would also be altered, with fragments containing the deuterated methyl group showing a corresponding mass shift.
Applications in Research and Development
The primary utility of 1,1-Dichloroethane (2,2,2-D3) stems from its nature as a stable isotope-labeled compound.
Mechanistic Studies in Drug Metabolism
Deuterated compounds are instrumental in elucidating the mechanisms of drug metabolism.[6] The kinetic isotope effect can help identify the rate-determining step in a metabolic pathway. For instance, if the metabolism of a drug involves the cleavage of a C-H bond that is deuterated in the labeled analogue, a slower rate of metabolism would be observed for the deuterated compound.[2]
While specific studies employing 1,1-Dichloroethane (2,2,2-D3) are not abundant in the literature, a study on the metabolism of a deuterated analogue of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), a structurally related compound, demonstrated the power of this approach.[9] The study revealed that the deuterated compound was metabolized at a slower rate, providing evidence for a specific enzyme-mediated hydroxylation step in its metabolic pathway.[9]
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